molecular formula C20H22F2N2O B5301294 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine

3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine

Katalognummer B5301294
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: CLLAEMGZZVZXHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine, also known as JNJ-40411813, is a novel compound that has been recently discovered and synthesized. It is a potent and selective antagonist of the dopamine D3 receptor, which is a promising target for the treatment of several neurological and psychiatric disorders.

Wirkmechanismus

3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine reduces the release of dopamine in this pathway, thereby modulating the reward and motivation circuits. This mechanism of action is thought to underlie the potential therapeutic effects of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine in the mesolimbic pathway, as well as to modulate the activity of other neurotransmitters, such as glutamate and GABA. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has also been shown to improve behavioral outcomes in animal models of Parkinson's disease, schizophrenia, drug addiction, and depression, suggesting its potential therapeutic efficacy in these disorders.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has several advantages for lab experiments, including its high potency and selectivity for the dopamine D3 receptor, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its low solubility in aqueous solutions and its relatively low yield in the synthesis method.

Zukünftige Richtungen

There are several future directions for the research and development of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine. One potential direction is to further explore its therapeutic potential in animal models of neurological and psychiatric disorders, as well as to investigate its safety and efficacy in clinical trials. Another direction is to optimize the synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine to improve its yield and scalability. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine and to identify potential drug-drug interactions and side effects.

Synthesemethoden

The synthesis method of 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine involves several steps, including the preparation of the precursor molecule, the coupling of the pyridine ring, and the final deprotection of the piperidine nitrogen. The precursor molecule is prepared by reacting 2,6-difluorophenylacetic acid with 1-methylpiperazine in the presence of a coupling reagent. The resulting intermediate is then coupled with 2-bromo-3-(2-oxoethyl)pyridine using a palladium-catalyzed cross-coupling reaction. The final deprotection of the piperidine nitrogen is achieved by treating the intermediate with trifluoroacetic acid. The overall yield of the synthesis method is around 20%.

Wissenschaftliche Forschungsanwendungen

3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, drug addiction, and depression. The dopamine D3 receptor is known to play a crucial role in the regulation of reward, motivation, and mood, making it an attractive target for drug development. 3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine signaling and improve behavioral outcomes in animal models of these disorders.

Eigenschaften

IUPAC Name

1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O/c21-18-6-1-7-19(22)17(18)9-8-15-5-3-11-24(14-15)20(25)12-16-4-2-10-23-13-16/h1-2,4,6-7,10,13,15H,3,5,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLAEMGZZVZXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CN=CC=C2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{3-[2-(2,6-Difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.